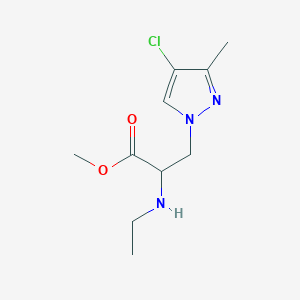
Methyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoate
Description
Methyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives
Properties
Molecular Formula |
C10H16ClN3O2 |
|---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
methyl 3-(4-chloro-3-methylpyrazol-1-yl)-2-(ethylamino)propanoate |
InChI |
InChI=1S/C10H16ClN3O2/c1-4-12-9(10(15)16-3)6-14-5-8(11)7(2)13-14/h5,9,12H,4,6H2,1-3H3 |
InChI Key |
XQOYIHQHPFSOIU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CN1C=C(C(=N1)C)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3-methyl-1H-pyrazole with appropriate reagents under controlled conditions.
Introduction of the ethylamino group: The ethylamino group is introduced through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the intermediate compound to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pyrazole-based compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the formulation of agrochemicals, such as herbicides or fungicides. It may also find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanenitrile: This compound shares the pyrazole ring structure but differs in the functional groups attached.
4-chloro-3-methyl-1H-pyrazole: A simpler compound with the core pyrazole structure.
Uniqueness
Methyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


